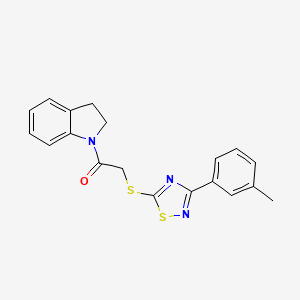![molecular formula C15H12O4S B2644855 (E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate CAS No. 381179-86-8](/img/structure/B2644855.png)
(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, a thiophene group, which is a type of aromatic compound containing sulfur, and an acrylate group, which is a type of carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing acrylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by its molecular structure .Scientific Research Applications
Chemical Synthesis and Molecular Docking
- Synthesis and Characterization : A study detailed the synthesis, characterization, and computational analysis of a related compound, focusing on its potential antioxidant activity and molecular docking against human peroxiredoxin. The research provided insights into the molecular structure and bonding interactions, highlighting its potential for further biological and chemical applications (Ahamed et al., 2020).
Polymer Technology and Photoinitiators
- Photopolymerization Initiators : Research into photoinitiators for free radical polymerization identified acrylate-functionalized compounds as effective for initiating photopolymerization under visible light. This has implications for developing advanced materials for food packaging and biomedical applications, indicating the versatility of acrylate compounds in polymer chemistry (Wu et al., 2016).
Catalysis and Polymerization
- Catalytic Activity : The catalytic efficiency of related compounds in olefin oxidation processes was studied, demonstrating their utility in synthesizing complex molecules and materials through catalytic reactions. This research showcases the potential of these compounds in enhancing the efficiency of chemical transformations (Ghorbanloo et al., 2017).
Organic Electronics and Solar Cells
- Organic Sensitizers for Solar Cells : The development of organic sensitizers for solar cell applications incorporated similar molecular structures, focusing on optimizing energy conversion efficiency. This research underscores the importance of such compounds in renewable energy technologies, offering pathways to more efficient and cost-effective solar energy solutions (Kim et al., 2006).
Flame Retardant Materials
- Flame Retardancy in Polymers : Studies on acrylated compounds blended with epoxy resins explored their potential as flame retardant materials. The findings indicate improved thermal stability and flame retardancy, highlighting the role of such compounds in developing safer and more resilient materials (Wang & Shi, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl (E)-3-thiophen-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4S/c16-15(6-4-12-2-1-7-20-12)17-9-11-3-5-13-14(8-11)19-10-18-13/h1-8H,9-10H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZNWJQWJPLZJQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



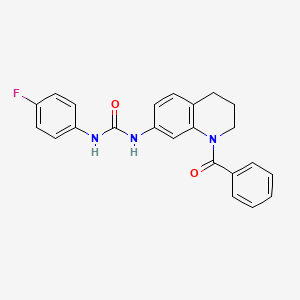
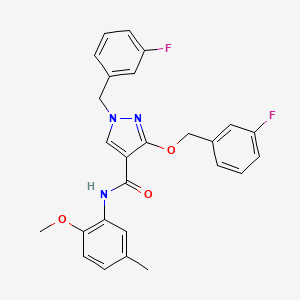
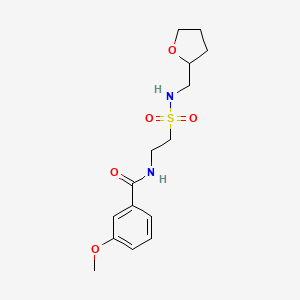
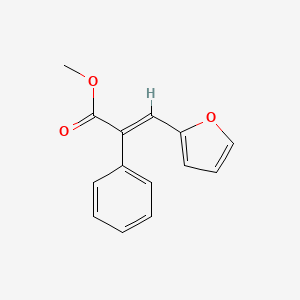

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644793.png)
